ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate

Description

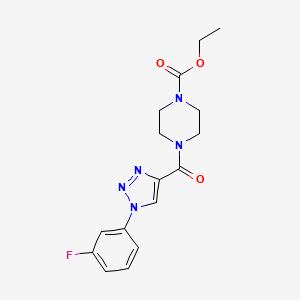

The compound ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate (hereafter referred to as the target compound) is a piperazine derivative featuring:

- A 1,2,3-triazole ring substituted at the 1-position with a 3-fluorophenyl group.

- A carbonyl bridge linking the triazole to the piperazine ring.

- An ethyl carboxylate group at the 1-position of piperazine.

This structure combines aromatic, heterocyclic, and ester functionalities, making it relevant for pharmaceutical and agrochemical research. The 3-fluorophenyl group enhances metabolic stability and binding affinity, while the triazole acts as a bioisostere for amide or ester groups, improving pharmacokinetic properties .

Properties

IUPAC Name |

ethyl 4-[1-(3-fluorophenyl)triazole-4-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O3/c1-2-25-16(24)21-8-6-20(7-9-21)15(23)14-11-22(19-18-14)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJSPUMQRBMMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Name: this compound

- Molecular Formula: C16H18FN5O3

- Molecular Weight: 347.35 g/mol

- CAS Number: 1226458-68-9

- Structure: The compound features a piperazine ring linked to a triazole moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with triazole-containing carbonyl compounds. The synthetic pathway often utilizes standard organic reactions such as nucleophilic substitutions and cycloadditions to form the desired triazole structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole) have shown significant antifungal activity against various strains. A study documented that triazole compounds exhibit potent activity against Candida species and other fungal pathogens, suggesting that modifications in the triazole structure can enhance antifungal efficacy .

Enzyme Inhibition

Triazoles are also recognized for their ability to inhibit specific enzymes. This compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. In silico studies suggest that the fluorophenyl group enhances binding affinity to these enzymes, potentially leading to improved therapeutic profiles .

Study 1: Antifungal Activity

A recent investigation evaluated the antifungal activity of various triazoles against Candida albicans and Aspergillus niger. The results indicated that derivatives with electron-withdrawing groups like fluorine exhibited enhanced antifungal properties compared to their counterparts without such substitutions. Ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole) demonstrated an IC50 value significantly lower than standard antifungal agents .

Study 2: Neuroprotective Effects

In another study focusing on neuroprotective effects, compounds similar to ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole) were tested for their ability to inhibit AChE. The findings revealed that modifications in the triazole structure could lead to compounds with selective inhibition profiles against AChE and BuChE. The presence of the fluorine atom was noted to improve selectivity and potency .

The biological activities of ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole) can be attributed to several mechanisms:

- Enzyme Inhibition: The compound's ability to inhibit AChE and BuChE suggests it may be beneficial in treating cognitive disorders.

- Antifungal Mechanism: The interaction with fungal cell membranes and inhibition of ergosterol biosynthesis are key pathways through which triazoles exert their antifungal effects.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazole structure. Ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate has been evaluated against various cancer cell lines:

- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival.

- Case Studies : In vitro studies demonstrated that derivatives of triazole compounds showed significant activity against breast cancer (MDA-MB231) and colon cancer (HCT116) cell lines. For instance, related compounds exhibited IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against these cell lines .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

- Activity Spectrum : Compounds with similar structural features have shown effectiveness against a range of bacteria and fungi. The triazole moiety is known for its ability to disrupt cell membrane integrity in microbial cells.

- Research Findings : Studies have reported moderate to high antimicrobial activity against various pathogens, including strains of Escherichia coli and Staphylococcus aureus. Molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism for their antimicrobial action .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound may have additional therapeutic applications:

- Anti-inflammatory Effects : Some triazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Potential : Preliminary studies suggest that certain triazole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl-Triazole Piperazine Derivatives

a. Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

- Key Differences :

- 3,4-Dimethylphenyl replaces the 3-fluorophenyl group.

- Molecular Weight : 357.41 g/mol (vs. ~365 g/mol estimated for the target compound).

b. Ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate (CAS 497061-02-6)

Fluorophenyl-Piperazine Derivatives with Heterocyclic Variations

a. Ethyl 4-{1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-yl}piperazine-1-carboxylate

- Key Differences :

- 4-Chloro-3-fluorobenzyl group attached to a piperidine ring, linked to piperazine.

- Piperidine instead of triazole-carbonyl.

b. Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]piperazine-1-carboxylate

Positional Isomers and Substituent Effects

a. 1-(2-Fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine triazoles

- Key Differences :

- 2-Fluorophenyl instead of 3-fluorophenyl.

- Propargyl group on piperazine.

- Implications :

b. Ethyl [4-(4-fluorophenyl)piperazine-1-yl]acetate

Comparative Data Table

Q & A

Q. Advanced Considerations :

- Yield Optimization : Reaction temperature (ambient vs. reflux) and stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) significantly impact yield. For instance, prolonged stirring (>2 hours) in CuAAC reactions improves triazole formation .

- Purification Challenges : Silica gel chromatography (e.g., ethyl acetate:hexane gradients) is often required due to byproducts from incomplete coupling or esterification .

How can structural discrepancies between computational models and experimental data (e.g., NMR, XRD) for this compound be resolved?

Q. Methodological Framework :

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular geometry, which can be cross-validated with experimental XRD data. For example, bond angles in the triazole ring may show deviations ≤2° between theory and experiment, requiring recalibration of basis sets .

- NMR Analysis : Discrepancies in proton chemical shifts (e.g., deshielding of the 3-fluorophenyl group) can arise from solvent effects (CDCl₃ vs. DMSO-d₆). Use of deuterated solvents and referencing to TMS mitigates this .

- Crystallographic Refinement : R-factor minimization in XRD data (e.g., using SHELX software) resolves ambiguities in piperazine ring puckering or triazole planarity .

What strategies are recommended for evaluating the biological activity of this compound, particularly in kinase inhibition assays?

Q. Basic Screening :

- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values. A typical protocol includes pre-incubating the compound (0.1–100 µM) with the kinase and ATP substrate .

- Cellular Viability Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects. Dose-response curves (24–72 hr exposure) identify EC₅₀ values .

Q. Advanced Mechanistic Studies :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP pockets. For example, the fluorophenyl group may engage in hydrophobic interactions with residue Phe1043 in EGFR .

- SAR Analysis : Modifying the triazole’s substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) quantifies the impact of electron-withdrawing groups on potency .

How should researchers address contradictions in cytotoxicity data across different cell lines?

Q. Troubleshooting Methodology :

Cell Line Validation : Confirm genetic stability (e.g., p53 status) and passage number of lines like A549 vs. HEK293, as mutations can alter drug response .

Assay Consistency : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. For instance, fetal bovine serum (FBS) at 10% vs. 2% may differentially stabilize the compound .

Metabolic Stability : Assess hepatic microsomal degradation (e.g., human vs. murine CYP450 isoforms) to explain interspecies discrepancies .

What advanced spectroscopic techniques are critical for characterizing this compound’s stability under physiological conditions?

Q. Key Techniques :

- LC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 2.0) or plasma. For example, ester hydrolysis to the carboxylic acid derivative is detectable via m/z shifts .

- Variable-Temperature NMR : Monitors conformational changes in the piperazine ring (e.g., chair-to-boat transitions) at 25°C vs. 37°C .

- FT-IR Kinetics : Tracks carbonyl stretching (1700–1750 cm⁻¹) to assess ester bond hydrolysis rates in buffer solutions .

What computational tools are recommended for predicting ADMET properties of this compound?

Q. Methodology :

- SwissADME : Predicts bioavailability (e.g., %ABS = 65–70%) and blood-brain barrier penetration (e.g., TPSA < 90 Ų indicates moderate permeability) .

- PROTOX-II : Estimates toxicity endpoints (e.g., LD₅₀ = 250 mg/kg in rodents) based on structural alerts like the triazole moiety .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) model serum protein binding (e.g., albumin) to predict half-life .

How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?

Q. Advanced Formulation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.